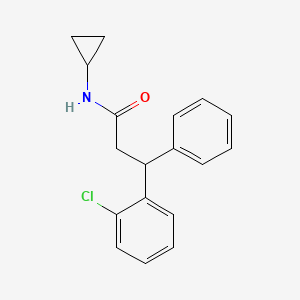

![molecular formula C17H13Cl2N3O2S B6045043 2-hydroxybenzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6045043.png)

2-hydroxybenzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxybenzaldehyde, also known as salicylaldehyde, is an organic compound with the formula C6H4OH(CHO). It is one of the three isomers of hydroxybenzaldehyde . This colorless oily liquid has a bitter almond odor at higher concentration . Hydrazones are a class of organic compounds characterized by the presence of a nitrogen-nitrogen bond, similar to that found in hydrazines .

Synthesis Analysis

Salicylaldehyde is produced by condensation of phenol with formaldehyde to give hydroxybenzyl alcohol, which is oxidized to the aldehyde . Salicylaldehydes in general are prepared by ortho-selective formylation reactions from the corresponding phenol .Molecular Structure Analysis

The molecular structure of 2-hydroxybenzaldehyde consists of a benzene ring with a formyl and a hydroxyl group attached to it .Chemical Reactions Analysis

Salicylaldehyde is mainly used commercially as a precursor to coumarin . It can undergo a variety of chemical reactions, including condensation reactions with amines to form Schiff bases .Physical And Chemical Properties Analysis

2-Hydroxybenzaldehyde has a molar mass of 122.123 g/mol and a density of 1.146 g/cm3 . It has a melting point of -7 °C and a boiling point of 196 to 197 °C .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antimicrobial Agents

Hydrazones, such as the one , have been studied for their antimicrobial properties. They can be synthesized in various ways and have shown effectiveness against certain bacterial strains . This compound could potentially be used to develop new antibiotics or disinfectants.

Cancer Research: Cytotoxic Agents

Research indicates that hydrazones possess cytotoxic activities against human cancer cell lines . This compound could be investigated for its potential use in chemotherapy drugs, targeting specific pathways involved in cell death like apoptosis and autophagy .

Organic Synthesis: Building Blocks

The hydrazone functional group is a versatile building block in organic synthesis. It can undergo various chemical reactions to form complex molecules, which can be used in the synthesis of bioactive compounds, specialty chemicals, and dyes .

Material Science: Fluorescent Reagents

Hydrazones can be used to create fluorescent reagents, which are valuable in material science for sensing and imaging applications. The fluorescence properties of these compounds can be tuned for specific uses .

Chemometric Analysis: Reaction Monitoring

This compound can be used in chemometric analysis to monitor reactions. The principal component analysis of spectroscopic and X-ray diffraction data can provide insights into reaction profiles and times .

Pharmacology: Anti-inflammatory and Analgesic Activities

Quinazolin-4(3H)-ones derived from hydrazones have been reported to have significant anti-inflammatory and analgesic activities. This compound could be a precursor for developing drugs with these properties .

Environmental Chemistry: Detection of Pollutants

Hydrazones can act as chemical sensors for detecting pollutants in the environment. Their ability to change color in response to certain substances makes them useful for environmental monitoring .

Thermochromic Materials: Temperature Sensors

Some hydrazones can reversibly change color in response to temperature changes. This property can be utilized in creating thermochromic materials for temperature sensing applications .

Safety and Hazards

Propiedades

IUPAC Name |

(2E)-5-[(2,4-dichlorophenyl)methyl]-2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O2S/c18-12-6-5-10(13(19)8-12)7-15-16(24)21-17(25-15)22-20-9-11-3-1-2-4-14(11)23/h1-6,8-9,15,23H,7H2,(H,21,22,24)/b20-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYYVAMSUHBOLC-AWQFTUOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN=C2NC(=O)C(S2)CC3=C(C=C(C=C3)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=C(C=C(C=C3)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-thiophenecarboxamide](/img/structure/B6044983.png)

![4-methyl-1-{2-[4-(3-methylphenoxy)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6045006.png)

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2,6-dimethyl-4-pyrimidinecarboxamide](/img/structure/B6045014.png)

![3-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B6045021.png)

![2-{1-(2-fluoro-4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B6045025.png)

![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6045027.png)

![methyl N-[3-(3-chlorophenyl)-3-phenylpropanoyl]glycinate](/img/structure/B6045031.png)

![methyl 2-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6045036.png)

![2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6045038.png)

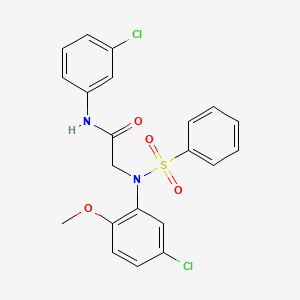

![1-cyclopropyl-N-methyl-6-oxo-N-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6045044.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine](/img/structure/B6045048.png)

![N-(4-fluoro-2-methylphenyl)-3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6045063.png)